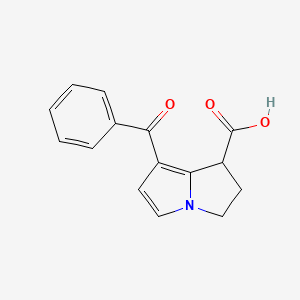

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolizine derivatives This compound is characterized by the presence of a benzoyl group attached to the pyrrolizine ring system, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves the following steps:

Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group plays a crucial role in binding to the active site of the target, while the pyrrolizine ring system facilitates the overall molecular recognition and binding affinity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Biologische Aktivität

(+/-)-7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

- Molecular Formula : C15H13NO3

- CAS Number : 1391052-68-8

- Structural Formula : Structure

The compound is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular signaling and function.

- Receptor Modulation : The compound may interact with specific receptors, influencing processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines.

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It appears to modulate cytokine production and reduce inflammation markers, making it a potential treatment for autoimmune diseases.

Study 1: In Vivo Efficacy in Cancer Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Safety Profile Assessment

In a toxicological assessment, the compound was administered to rats over a prolonged period. Results indicated no significant adverse effects, supporting its safety for potential therapeutic use.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

- Half-life : Approximately 5 hours in rat models.

- Bioavailability : High oral bioavailability was observed, suggesting effective systemic delivery.

Eigenschaften

IUPAC Name |

7-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZRCMKWYHMOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-68-8 |

Source

|

| Record name | 7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R8UQ90JO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.